2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one

CAS No.:

Cat. No.: VC20246477

Molecular Formula: C26H28O6

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H28O6 |

|---|---|

| Molecular Weight | 436.5 g/mol |

| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one |

| Standard InChI | InChI=1S/C26H28O6/c1-14(2)6-9-18-21(31-5)13-22-23(24(18)29)25(30)19(10-7-15(3)4)26(32-22)17-11-8-16(27)12-20(17)28/h6-8,11-13,27-29H,9-10H2,1-5H3 |

| Standard InChI Key | AAXZLRPBJQFZQA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)OC)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

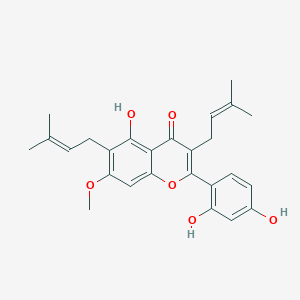

Artocarpin belongs to the chromenone subclass of flavonoids, characterized by a benzo-γ-pyrone backbone. Its structure includes a 2,4-dihydroxyphenyl group at position 2, a hydroxyl group at position 5, a methoxy group at position 7, and two 3-methylbut-2-enyl (prenyl) substituents at positions 3 and 6 (Figure 1) . The IUPAC name reflects this substitution pattern: 2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one.

Table 1: Key Chemical Identifiers of Artocarpin

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₈O₆ |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 7608-44-8 |

| SMILES | CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)OC)C |

| InChI Key | AAXZLRPBJQFZQA-UHFFFAOYSA-N |

The prenyl groups enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Biosynthesis and Isolation

Natural Sources

Artocarpin is predominantly isolated from Artocarpus species, including A. altilis (breadfruit), A. heterophyllus (jackfruit), and A. hirsutus . These plants have been used in traditional medicine for treating infections and inflammatory conditions, corroborating artocarpin’s observed bioactivities.

Extraction and Purification

Extraction typically involves methanol or ethanol maceration of stem bark or heartwood, followed by chromatographic purification using silica gel or HPLC. Structural confirmation is achieved via NMR and mass spectrometry . Yields vary by species, with A. hirsutus reported as a rich source .

Biological Activities and Mechanisms

Anticancer Effects

Artocarpin demonstrates potent cytotoxicity against multiple cancer cell lines, including non-small cell lung carcinoma (A549), breast adenocarcinoma (MCF-7), and glioblastoma (U87-MG) .

Apoptosis Induction

In A549 lung cancer cells, artocarpin (15–20 μM) activates caspase-3, -7, and -9, inducing both early and late apoptosis. This process is mediated by ROS generation, which triggers phosphorylation of p38 MAPK and ERK1/2, leading to p53-dependent or independent pathways . Pre-treatment with ROS inhibitors (N-acetylcysteine) or kinase inhibitors (U0126, SB202190) attenuates these effects, confirming the role of oxidative stress and MAPK signaling .

Synergy with Chemotherapy

Preliminary data suggest artocarpin synergizes with conventional chemotherapeutics, though specific combinations require further exploration .

Antibacterial Activity

Artocarpin exhibits broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Table 2: Antibacterial Profile of Artocarpin

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| MRSA | 4–8 | Cell membrane lysis, ATP leakage |

| VRE | 8–16 | Biofilm disruption |

Artocarpin rapidly lyses bacterial membranes, as evidenced by scanning electron microscopy showing cell wall disintegration . It also potentiates gentamicin and linezolid, reducing their effective doses by 4–8 fold .

Pharmacological Applications

Anticancer Therapeutics

Artocarpin’s selectivity for cancer cells over normal cells makes it a promising chemotherapeutic candidate. In murine models, it reduces tumor burden in melanoma and lung cancer with minimal hepatotoxicity .

Antimicrobial Agents

Given its efficacy against multidrug-resistant bacteria, artocarpin could address the rising threat of antibiotic resistance. In vivo studies demonstrate its equivalence to vancomycin in reducing S. aureus load in murine thigh infections .

Antioxidant and Anti-Inflammatory Uses

Artocarpin scavenges free radicals (IC₅₀: 12.3 μM in DPPH assay) and inhibits NF-κB, suppressing pro-inflammatory cytokines like TNF-α and IL-6 .

Future Research Directions

Clinical Translation

-

Phase I Trials: Establish safety profiles and pharmacokinetics in humans.

-

Formulation Development: Improve bioavailability via nanoencapsulation or liposomal delivery.

Mechanistic Studies

-

Target Identification: Use proteomics to identify artocarpin-binding proteins.

-

Resistance Mitigation: Investigate artocarpin’s low resistance induction in S. aureus .

Synergistic Combinations

-

Antibiotic Adjuvants: Explore artocarpin’s role in reversing β-lactam resistance.

-

Chemotherapy Enhancers: Test combinations with paclitaxel or cisplatin.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume